4-Ethynyl-N,N-dipropylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-N,N-dipropylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-4-11-15(12-5-2)14-9-7-13(6-3)8-10-14/h3,7-10H,4-5,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOXKSLOEIKJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610031-14-5 | |
| Record name | 4-ethynyl-N,N-dipropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualizing Ethynyl Substituted Aniline Derivatives in Contemporary Chemical Science
Ethynyl-substituted aniline (B41778) derivatives represent a significant class of compounds in modern chemical science due to the versatile reactivity of the ethynyl (B1212043) group and the electronic properties imparted by the substituted amino group. The aniline core, a benzene (B151609) ring attached to an amino group, is a fundamental building block in a vast array of dyes, polymers, and pharmaceuticals. The introduction of an ethynyl (-C≡CH) group onto this scaffold dramatically expands its synthetic utility and potential applications.
The terminal alkyne functionality is a key player in a variety of powerful cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of carbon-carbon bonds between the sp-hybridized carbon of the alkyne and sp2-hybridized carbons of aryl or vinyl halides. wikidoc.orgrsc.orgmdpi.com This capability enables the construction of complex conjugated systems, which are the cornerstone of many advanced materials. nih.gov These conjugated systems, characterized by alternating single and multiple bonds, often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). iisermohali.ac.in
Furthermore, the N,N-dialkylamino group acts as a strong electron-donating group, which can modulate the electronic characteristics of the entire molecule. This donor-acceptor interplay between the amino group and other substituents on the aromatic ring is crucial for designing molecules with specific optical and electronic properties, including non-linear optical (NLO) materials and fluorescent probes. The nature of the alkyl groups on the nitrogen atom, such as the propyl groups in 4-Ethynyl-N,N-dipropylaniline, can also influence the compound's solubility, steric hindrance, and intermolecular interactions, which are critical factors in materials science and medicinal chemistry. acs.org
Research Significance of 4 Ethynyl N,n Dipropylaniline Within Current Organic Chemistry Paradigms
Established Synthetic Pathways and Precursors
The synthesis of this compound is logically achieved through a multi-step, convergent approach. This involves the preparation of a suitably functionalized N,N-dipropylaniline precursor, which is then coupled with an ethynyl source.
Multi-step Synthetic Approaches and Their Efficiencies
A plausible and efficient multi-step synthesis begins with a commercially available, halogenated aniline, which is first alkylated and then subjected to a cross-coupling reaction. The most common precursor is 4-iodoaniline (B139537) due to the high reactivity of the carbon-iodine bond in subsequent coupling reactions.
The general synthetic sequence is as follows:
N,N-dipropylation of 4-iodoaniline: The secondary amine groups are introduced by reacting 4-iodoaniline with a propyl halide (e.g., 1-bromopropane) in the presence of a suitable base. This reaction establishes the N,N-dipropylamino moiety.
Sonogashira Coupling: The terminal ethynyl group is introduced onto the aromatic ring via a Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the 4-iodo-N,N-dipropylaniline intermediate with a terminal alkyne, such as trimethylsilylacetylene. researchgate.net The use of a silyl-protected alkyne is common to prevent self-coupling (Glaser coupling) of the terminal alkyne. researchgate.net
Deprotection: If a protected alkyne is used, a final deprotection step is required to yield the terminal alkyne of the target molecule, this compound.
The efficiency of this pathway is contingent on the yield of each step. N-alkylation of anilines and Sonogashira couplings are typically high-yielding reactions under optimized conditions. organic-chemistry.orgacs.org
Table 1: Plausible Multi-step Synthesis of this compound
| Step | Reaction | Precursors | Key Reagents | Intermediate/Product | Typical Efficiency |
|---|---|---|---|---|---|
| 1 | N,N-dipropylation | 4-Iodoaniline | 1-Bromopropane, Base (e.g., K₂CO₃) | 4-Iodo-N,N-dipropylaniline | ~85% acs.org |
| 2 | Sonogashira Coupling | 4-Iodo-N,N-dipropylaniline, Trimethylsilylacetylene | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Amine Base (e.g., Et₃N) | 4-((Trimethylsilyl)ethynyl)-N,N-dipropylaniline | 85-95% organic-chemistry.org |
| 3 | Desilylation | 4-((Trimethylsilyl)ethynyl)-N,N-dipropylaniline | Base (e.g., K₂CO₃) in Methanol or Fluoride source (e.g., TBAF) | This compound | High (>95%) |
Convergent and Divergent Synthesis Strategies
Conversely, a divergent synthesis begins with a core molecule that is elaborated through various reactions to create a library of structurally related compounds. acs.orgrsc.org Once synthesized, this compound is an ideal starting point for divergent synthesis. Its terminal alkyne is a versatile functional group that can undergo a wide array of transformations, such as:
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Further Couplings: Subsequent Sonogashira or other cross-coupling reactions to build more complex conjugated systems.
Hydrofunctionalization: The addition of various groups across the triple bond, such as in hydrocyanation or hydrosilylation, to generate functionalized alkenes. rsc.org
Annulation Reactions: Participation in cyclization reactions to form new heterocyclic rings. acs.orgnih.gov
Novel and Emerging Synthetic Techniques
Research into the synthesis of ethynyl-aniline derivatives is constantly evolving, with a focus on improving catalytic efficiency and incorporating principles of green chemistry.
Catalytic Synthesis Innovations for Ethynyl-Aniline Derivatives
The cornerstone of this compound synthesis, the Sonogashira reaction, has seen significant innovation. While the classic system uses a palladium complex with a copper(I) co-catalyst, modern variations offer improved performance and broader applicability. wikipedia.orgnumberanalytics.com
Advanced Catalyst Systems: Developments include highly active catalysts that operate under milder conditions. Air-stable palladium precatalysts, such as [DTBNpP]Pd(crotyl)Cl, facilitate rapid access to the active monoligated palladium(0) species, allowing for copper-free Sonogashira couplings at room temperature. nih.gov
Ligand Development: The choice of ligand coordinated to the palladium center is crucial for catalyst stability and activity. numberanalytics.com N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands, often providing better stability and activity than traditional phosphine (B1218219) ligands. numberanalytics.com
Nanocatalysis: The use of palladium and copper nanoparticles offers advantages due to their high surface-area-to-volume ratio, leading to enhanced catalytic activity. numberanalytics.compsu.edu These catalysts can also be immobilized on supports, facilitating their recovery and reuse. mdpi.com
Alternative Metal Catalysts: To mitigate the high cost of palladium, significant research has focused on copper-catalyzed, palladium-free Sonogashira couplings. psu.edursc.org These systems, while often requiring higher temperatures, provide a more economical alternative for large-scale synthesis. rsc.org
Table 2: Comparison of Catalytic Systems for Sonogashira Coupling
| Catalytic System | Key Features | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Classic Pd/Cu | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI, Amine base | Well-established, reliable for many substrates | Requires anaerobic conditions, potential for alkyne homocoupling | organic-chemistry.org |
| Copper-Free (e.g., with P2 precatalyst) | Air-stable Pd precatalyst, no CuI | Room temperature operation, mild conditions, avoids toxic copper | May require specific, advanced ligands/catalysts | nih.gov |
| Pd-NHC Complexes | N-Heterocyclic Carbene ligands | High thermal stability, high catalytic activity | NHC synthesis can be complex | numberanalytics.com |
| Nanoparticle Catalysts (Pd or Cu) | Supported or unsupported metal nanoparticles | High activity, potential for recyclability (if supported) | Can be prone to leaching or aggregation | numberanalytics.commdpi.com |
| Palladium-Free (Cu-only) | CuI or other Cu(I) salts with ligands | Low cost (no Pd), abundant metal | Often requires higher temperatures and specific ligands | psu.edursc.org |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to render the synthesis of compounds like this compound more environmentally benign. catalysis.blog
Sustainable Solvents: A major focus is replacing traditional volatile organic compounds (VOCs). Water has been successfully used as a solvent for Sonogashira reactions, often with the aid of water-soluble ligands or surfactants. rsc.orgunibo.it Other green alternatives include bio-derived solvents like dimethylisosorbide (DMI) and deep eutectic solvents. numberanalytics.comunibo.it
Catalyst Recycling: The use of heterogeneous catalysts, where the metal is anchored to a solid support like magnetite particles, allows for easy separation and recycling of the expensive palladium or copper catalyst. mdpi.compreprints.org
Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. researchgate.net The development of catalysts that operate efficiently at room temperature also reduces energy consumption. nih.gov
Metal-Free Reactions: An emerging frontier is the development of metal-free cross-coupling reactions, which completely eliminate the reliance on heavy metals. preprints.org These methods, often promoted by light or organocatalysts, represent a significant step towards truly sustainable synthesis. preprints.org
Optimization of Synthetic Yields, Purity, and Scalability
For any synthetic route to be practical, it must be optimized for yield, purity, and scalability. This involves a systematic evaluation of all reaction parameters.
The optimization of the key Sonogashira coupling step typically involves screening:
Catalyst and Ligand: Finding the most active and stable combination for the specific substrates. numberanalytics.comnumberanalytics.com
Base: The choice of amine or inorganic base can significantly impact the reaction rate and yield. numberanalytics.com
Solvent: The solvent affects the solubility of reactants and catalyst stability. numberanalytics.com
Temperature: Balancing reaction rate against catalyst decomposition and side reactions is critical. numberanalytics.com
Concentration: Reactant concentrations can influence reaction kinetics and the formation of byproducts.
A successful optimization campaign can lead to high yields (often exceeding 90%) and high purity, minimizing the need for extensive chromatographic separation. organic-chemistry.org For instance, an optimized room-temperature, copper-free Sonogashira coupling was shown to be highly effective by testing various catalysts, bases, and catalyst loadings. nih.gov
Scalability for industrial production requires consideration of factors beyond just yield. The use of air-stable, commercially available catalysts, avoiding pyrophoric reagents, operating at ambient pressure, and minimizing chromatographic purifications are all crucial for a safe, cost-effective, and scalable process. organic-chemistry.orgnih.gov The development of flow chemistry processes, where reagents are continuously passed through reactors containing immobilized catalysts, represents a modern paradigm for safe and efficient large-scale synthesis. syrris.jp
Reactivity and Reaction Mechanisms of 4 Ethynyl N,n Dipropylaniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring
The aniline ring in 4-Ethynyl-N,N-dipropylaniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the N,N-dipropylamino group. This group directs incoming electrophiles primarily to the ortho and para positions. However, since the para position is already substituted with the ethynyl (B1212043) group, electrophilic substitution is expected to occur at the positions ortho to the amino group.
The presence of both an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring significantly influences its reactivity. evitachem.com The amino group activates the ring, while the nitro group deactivates it, directing nucleophilic attack. evitachem.com In the case of this compound, the strong activating effect of the dialkylamino group is dominant.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield 2-nitro-4-ethynyl-N,N-dipropylaniline. evitachem.comkochi-tech.ac.jp The conditions for such reactions need to be carefully controlled to avoid side reactions involving the ethynyl or amino groups.
Reactions Involving the Terminal Ethynyl Moiety
The terminal alkyne is one of the most reactive sites in the molecule, participating in a variety of addition and coupling reactions.
The terminal ethynyl group of this compound is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097). This methodology is widely used for creating complex molecular architectures and for bioconjugation. nih.govjenabioscience.com For example, ethynyl-bearing molecules can be attached to azide-functionalized surfaces or biomolecules. nih.gov The reaction is highly efficient and proceeds under mild conditions, often in aqueous solvents. jenabioscience.com A related compound, tris(4-ethynylphenyl)amine, readily undergoes click polymerization with diazides to form polytriazoles. ossila.com
The ethynyl group can undergo polymerization to form conjugated polymers. These materials are of interest for their potential applications in electronics and materials science. For instance, tris(4-ethynylphenyl)amine, a structurally related compound, has been used to synthesize microporous polymer networks. ossila.com The polymerization of terminal alkynes can be initiated by various catalysts, leading to materials with extended π-conjugated systems.
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper species. wikidoc.orgmdpi.com This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and conjugated materials. mdpi.comrsc.org this compound can be coupled with various aryl or vinyl halides to produce a wide range of substituted alkynes. The reaction is typically carried out in a basic medium, such as an amine solvent, to neutralize the hydrogen halide byproduct. wikidoc.org While traditionally requiring deaerated conditions, air-stable catalysts have been developed. wikidoc.org A similar compound, 4-ethynyl-N,N-dimethylaniline, has been used in Sonogashira-Hagihara coupling with 3-iodopyridine. sigmaaldrich.comsigmaaldrich.com This reaction is also utilized in the synthesis of extended oligo(phenylene ethynylene)s and porphyrin-containing frameworks. nih.gov
Polymerization Reactions and Oligomerization Studies
Reactions Involving the Tertiary Amine Functionality
The N,N-dipropylamino group is a tertiary amine, which is generally stable but can undergo specific reactions. One of the primary reactions of tertiary amines is N-dealkylation, the removal of an alkyl group. nih.gov This can be achieved through various chemical methods, including the use of chloroformates or the Polonovski reaction. nih.gov For instance, reaction with cyanogen (B1215507) bromide followed by hydrolysis or reduction can lead to the corresponding secondary amine. nih.gov Oxidative N-dealkylation can also occur, often catalyzed by enzymes like cytochrome P450 in biological systems. nih.gov The tertiary amine can also be oxidized to an amine N-oxide using reagents like hydrogen peroxide. nih.gov
The basicity of the tertiary amine allows it to act as a proton acceptor and can be protonated by acids to form ammonium (B1175870) salts.
Oxidative and Reductive Transformations of the Compound
Both the aniline and ethynyl moieties can be subject to oxidative and reductive transformations. The aniline ring is susceptible to oxidation, which can lead to the formation of colored products or polymerization, especially under harsh conditions. The tertiary amine itself can be oxidized to the corresponding N-oxide. nih.gov
The ethynyl group can be selectively reduced. Catalytic hydrogenation using specific catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would reduce the alkyne to a cis-alkene (4-vinyl-N,N-dipropylaniline). Using other catalysts, such as palladium on carbon with hydrogen gas, would typically lead to the complete reduction of the alkyne to an ethyl group (4-ethyl-N,N-dipropylaniline).
The nitro derivatives of anilines, which could be synthesized via electrophilic substitution, can have their nitro group reduced to an amino group using reagents like zinc and hydrochloric acid. evitachem.com
Mechanistic Investigations of Key Reaction Pathways
Due to the specific substitution pattern of this compound, featuring both a nucleophilic dialkylamino group and a reactive terminal alkyne, its key reaction pathways are primarily centered around the reactivity of these two functional groups. While detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature, we can infer and discuss the most probable mechanistic pathways based on well-established reactions of analogous N,N-dialkylanilines and terminal alkynes. These include palladium-catalyzed cross-coupling reactions, cycloaddition reactions, and electrophilic additions to the alkyne.
Sonogashira Coupling:
One of the most important reactions for terminal alkynes is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org For this compound, this reaction would involve the coupling of the terminal alkyne with a suitable coupling partner.
The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (Scheme 1). wikipedia.orglibretexts.org
Palladium Cycle: The cycle starts with the oxidative addition of the aryl or vinyl halide (R-X) to the active Pd(0) species, forming a Pd(II) intermediate.
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide complex. This step is believed to increase the nucleophilicity of the alkyne.
Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex in a transmetalation step, regenerating the copper(I) catalyst.
Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl/vinyl group and the acetylide group, undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.
A copper-free Sonogashira coupling is also possible, where the base is believed to play a more direct role in the deprotonation of the alkyne, which then coordinates to the palladium center. libretexts.org
Scheme 1: Proposed Catalytic Cycles for the Sonogashira Coupling of this compound
A simplified representation of the interconnected palladium and copper cycles.
Palladium Cycle
Copper Cycle
Ar' represents the 4-(N,N-dipropylamino)phenyl group.
Cycloaddition Reactions:
The ethynyl group of this compound can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form heterocyclic and carbocyclic systems. The electron-donating nature of the N,N-dipropylaniline moiety can influence the reactivity of the alkyne in these reactions.
For instance, in a Huisgen 1,3-dipolar cycloaddition, this compound could react with an azide to form a triazole. This reaction is often catalyzed by copper(I), which is believed to form a copper acetylide intermediate, thereby activating the alkyne towards reaction with the azide.
While specific data for this compound is unavailable, studies on similar electron-rich alkynes provide insight into the conditions and outcomes of such reactions.
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |
| Terminal Alkyne | Azide | Cu(I) | 1,2,3-Triazole | General Knowledge |
| Terminal Alkyne | Nitrone | - | Isoxazoline | General Knowledge |
Electrophilic Addition to the Alkyne:
The triple bond of the ethynyl group is susceptible to electrophilic addition reactions. The strong electron-donating N,N-dipropylamino group increases the electron density of the aromatic ring and, through resonance, can also increase the nucleophilicity of the alkyne, making it more reactive towards electrophiles.
A plausible mechanistic pathway for the addition of an electrophile (E-Nu) involves the formation of a vinyl cation intermediate. The electrophile (E+) adds to the terminal carbon of the alkyne, leading to the formation of a resonance-stabilized vinyl cation. The N,N-dipropylamino group can participate in this stabilization through its lone pair of electrons. Subsequent attack by the nucleophile (Nu-) on the carbocation yields the final addition product. The regioselectivity of this addition (Markovnikov or anti-Markovnikov) would depend on the nature of the electrophile and the reaction conditions.
Spectroscopic Characterization and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Ethynyl-N,N-dipropylaniline, both ¹H and ¹³C NMR spectroscopy are employed to confirm its molecular structure.
The ¹H NMR spectrum is characterized by distinct signals corresponding to the propyl and aromatic protons. The propyl groups exhibit a triplet for the terminal methyl (CH₃) protons, a multiplet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and another triplet for the methylene (CH₂) protons directly attached to the nitrogen atom. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethynyl (B1212043) proton gives a singlet in the alkyne region of the spectrum.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. It shows distinct signals for the two different carbons of the propyl groups, four signals for the aromatic carbons (two substituted and two unsubstituted), and two signals for the sp-hybridized carbons of the ethynyl group. The chemical shifts are influenced by the electron-donating N,N-dipropylamino group and the π-system of the ethynyl substituent.
Based on the analysis of structurally similar compounds, such as 4-ethynylaniline (B84093) and N,N-dipropylaniline, the expected chemical shifts for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are presented below. chemicalbook.comchemicalbook.comchemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.30 | Doublet | 2H | Aromatic (ortho to ethynyl) |
| ~6.60 | Doublet | 2H | Aromatic (ortho to N) |
| ~3.20 | Triplet | 4H | N-CH₂- |
| ~2.98 | Singlet | 1H | C≡C-H |
| ~1.65 | Sextet | 4H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~148.0 | Aromatic C-N |
| ~133.0 | Aromatic C-H (ortho to ethynyl) |
| ~111.5 | Aromatic C-H (ortho to N) |
| ~110.0 | Aromatic C-C≡ |
| ~84.0 | -C≡CH |
| ~76.0 | -C≡CH |
| ~51.0 | N-CH₂- |
| ~20.5 | -CH₂-CH₃ |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Confirmation
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups within a molecule. researchgate.net These methods are complementary; FTIR is sensitive to vibrations involving a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. researchgate.net
For this compound, key vibrational modes confirm the presence of the terminal alkyne, the aromatic ring, and the tertiary amine.
Ethynyl Group: The most characteristic vibrations are the C≡C stretch, which appears as a weak to medium intensity band in the FTIR spectrum around 2100-2150 cm⁻¹, and the ≡C-H stretch, a sharp, strong band typically observed around 3300 cm⁻¹. In Raman spectroscopy, the C≡C stretch is expected to be a strong, sharp peak due to its high polarizability. rsc.org
Aromatic Ring: The C=C stretching vibrations within the benzene ring are observed in the 1450-1600 cm⁻¹ region. The C-H out-of-plane bending vibrations are particularly diagnostic for the substitution pattern; a 1,4-disubstituted ring shows a strong band in the 800-850 cm⁻¹ range.
N,N-dipropylamino Group: The C-N stretching vibration of the tertiary aromatic amine is typically found in the 1350-1250 cm⁻¹ region. The C-H stretching vibrations of the propyl groups are observed in the 2850-2960 cm⁻¹ range.
Table 3: Expected Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Technique | Assignment |
|---|---|---|
| ~3300 | FTIR/Raman | ≡C-H Stretch |
| ~2960-2850 | FTIR/Raman | C-H Stretch (Aliphatic) |
| ~2110 | FTIR/Raman | C≡C Stretch |
| ~1605 | FTIR/Raman | C=C Stretch (Aromatic) |
| ~1520 | FTIR/Raman | C=C Stretch (Aromatic) |
| ~1350 | FTIR | C-N Stretch |
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. This precision allows for the unambiguous determination of the molecular formula.
For this compound, with a molecular formula of C₁₄H₁₉N, the expected exact mass can be calculated. The molecular ion peak ([M]⁺) in the HRMS spectrum would confirm this composition. Additionally, fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule would likely involve the loss of a propyl group or cleavage of the ethyl group from the propyl chain, leading to characteristic daughter ions. For instance, a prominent fragment would be expected from the cleavage of a propyl group, resulting in an ion at m/z corresponding to [M-C₃H₇]⁺.
Table 4: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₁₄H₁₉N | 201.1517 |
| [M+H]⁺ | C₁₄H₂₀N | 202.1596 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The electronic properties of this compound are dominated by the π-conjugated system extending from the N,N-dipropylamino group through the phenyl ring to the ethynyl group.
The UV-Vis absorption spectrum is expected to show strong absorption bands corresponding to π→π* transitions. The strong electron-donating nature of the amino group and the extended conjugation provided by the ethynyl group are expected to cause a significant red-shift (bathochromic shift) in the absorption maximum (λ_max) compared to benzene or aniline (B41778). The position of λ_max can be sensitive to solvent polarity.
This class of donor-π-acceptor (D-π-A) molecules often exhibits fluorescence. iisermohali.ac.in Upon excitation at a wavelength near its absorption maximum, this compound is expected to exhibit fluorescence, characterized by an emission spectrum that is typically a mirror image of the absorption band. The fluorescence maximum is Stokes shifted to a longer wavelength than the absorption maximum. The solvatochromic behavior of both absorption and emission can provide information about the change in dipole moment between the ground and excited states.
X-ray Crystallography and Solid-State Structural Analysis
While no specific crystal structure for this compound is publicly available, analysis of a closely related compound, 4-Ethynyl-N,N-diphenylaniline, provides valuable insights into the expected solid-state structure. researchgate.netnih.gov In the crystal structure of the diphenyl analog, the nitrogen atom adopts a trigonal planar geometry. researchgate.net It is expected that the nitrogen in this compound would also have a similar geometry.
The crystal packing would likely be influenced by weak intermolecular interactions, such as C-H···π interactions between the alkyl or ethynyl C-H bonds and the aromatic rings of neighboring molecules. The propyl chains would likely adopt a staggered conformation to minimize steric hindrance. The precise bond lengths would reflect the hybridizations of the atoms, with the C≡C bond being the shortest carbon-carbon bond in the molecule.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Ethynylaniline |
| N,N-dipropylaniline |
| 4-Ethynyl-N,N-diphenylaniline |
| Benzene |
Theoretical and Computational Studies of 4 Ethynyl N,n Dipropylaniline
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of 4-Ethynyl-N,N-dipropylaniline. These calculations typically involve solving the Schrödinger equation for the molecule, albeit with approximations, to determine its electronic wavefunction and energy. From this, a host of electronic properties can be derived.
The electronic structure of this compound is characterized by the interaction between the electron-donating N,N-dipropylamino group and the π-system of the benzene (B151609) ring, which is extended by the ethynyl (B1212043) substituent. The nitrogen atom's lone pair of electrons delocalizes into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This delocalization is a key feature that dictates the molecule's chemical behavior.
A critical aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the N,N-dipropylaniline moiety, reflecting its electron-rich nature. dergipark.org.trresearchgate.net Conversely, the LUMO would likely be distributed across the ethynyl group and the aromatic ring, indicating these as the sites for accepting electrons. The energy gap between the HOMO and LUMO is a crucial parameter, as it relates to the molecule's electronic stability and the energy required for electronic excitation. dergipark.org.tr A smaller HOMO-LUMO gap suggests higher reactivity and potential for applications in materials science, such as in chemosensors where interaction with an analyte can alter this gap. analis.com.my
Table 1: Illustrative Calculated Electronic Properties for this compound Note: These values are representative and would be determined via specific computational methods.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Relates to chemical reactivity and electronic transitions |
| Dipole Moment | ~ 3.4 D | Indicates overall polarity of the molecule |
Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method that has proven to be highly effective for predicting the geometry and energetic properties of organic molecules. rsc.orgresearchgate.net DFT calculations for this compound would typically employ a functional, such as B3LYP or ωB97X-D, combined with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. dergipark.org.trrsc.org
The first step in a DFT study is geometry optimization, where the algorithm systematically alters the positions of the atoms to find the lowest energy conformation, or the global minimum on the potential energy surface. academie-sciences.fr For this compound, this would determine the precise bond lengths, bond angles, and dihedral angles. Key parameters would include the C-N bond lengths, the pyramidalization of the nitrogen atom, the orientation of the propyl groups, and the linearity of the C≡C-H unit. mdpi.com While experimental data from techniques like X-ray crystallography provides the definitive solid-state structure, DFT provides the optimized geometry in the gas phase, which is crucial for understanding the intrinsic properties of an isolated molecule. academie-sciences.frmdpi.com
Beyond the minimum energy structure, DFT is used to explore the potential energy surface (PES). This "energy landscape" maps the energy of the molecule as a function of its geometry. By locating transition states (saddle points on the PES), it is possible to calculate the energy barriers for conformational changes, such as the rotation of the propyl groups or the inversion of the nitrogen atom. acs.org This information is vital for understanding the molecule's dynamic behavior.
Table 2: Representative Optimized Geometrical Parameters for this compound (DFT B3LYP/6-311++G(d,p)) Note: These values are illustrative and based on typical results for similar structures.
| Parameter | Atom(s) | Calculated Value |
|---|---|---|
| Bond Length | C(aromatic)-N | ~ 1.39 Å |
| Bond Length | C≡C | ~ 1.21 Å |
| Bond Length | ≡C-H | ~ 1.07 Å |
| Bond Angle | C-N-C (propyl) | ~ 115° |
| Dihedral Angle | C(aromatic)-C(aromatic)-C≡C | ~ 180° |
Molecular Dynamics Simulations and Conformation Analysis
While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, to mimic experimental conditions. ucl.ac.uk
The interactions between atoms are described by a force field, such as the General Amber Force Field (GAFF), which is a set of parameters that define the potential energy of the system. ucl.ac.ukmdpi.com The simulation tracks the trajectory of each atom over a period, often nanoseconds to microseconds, providing a detailed movie of the molecule's conformational dynamics.
A key application for this compound would be to analyze the flexibility of the N,N-dipropyl groups. MD simulations can reveal the preferred orientations of these alkyl chains, the frequency of their rotations, and how their movement is influenced by the solvent. mdpi.com This is important as the conformation of these groups can affect the molecule's packing in the solid state or its ability to interact with other molecules in solution. Furthermore, simulations can be used to study self-association, predicting whether molecules of this compound tend to form dimers or larger aggregates in solution, a phenomenon that can precede crystallization. ucl.ac.uk
Prediction of Reactivity and Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting how a molecule will react and how it will appear in various spectroscopic analyses.
Reactivity: The reactivity of the ethynyl group is of particular interest. The acidity of the terminal alkyne proton (pKa) can be predicted using DFT methods with thermodynamic cycles. compchemday.org This is crucial for understanding its propensity to undergo deprotonation and participate in coupling reactions. The susceptibility of the triple bond to nucleophilic or electrophilic attack, or to participate in cycloaddition reactions, can be assessed by analyzing the local reactivity indices (Fukui functions) and the molecular electrostatic potential (MEP) map, which highlights electron-rich and electron-poor regions of the molecule. growingscience.com
Spectroscopic Signatures: DFT calculations can accurately predict various spectroscopic data, which is invaluable for confirming experimental results.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods combined with DFT can predict the ¹H and ¹³C NMR chemical shifts. dergipark.org.trresearchgate.net For this compound, this would help in assigning the signals for the aromatic, propyl, and ethynyl protons and carbons. acs.orgahievran.edu.tr While DFT methods are generally accurate, predicting the chemical shifts for protons on nitrogen atoms can sometimes be challenging. researchgate.net
Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. ahievran.edu.tr This allows for the assignment of specific peaks in the experimental spectra to particular bond stretches, bends, and torsions. For instance, the characteristic C≡C and ≡C-H stretching frequencies could be precisely calculated. The calculated frequencies are often scaled by a small factor to better match experimental values due to approximations in the calculations and the neglect of anharmonicity. dergipark.org.tr
Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: These are representative values. Actual predictions would result from specific calculations.
| Spectroscopy | Feature | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | ~ 84 ppm | C≡CH |
| ¹³C NMR | Chemical Shift (δ) | ~ 77 ppm | C≡CH |
| ¹H NMR | Chemical Shift (δ) | ~ 3.0 ppm | ≡C-H |
| IR | Vibrational Frequency | ~ 3300 cm⁻¹ | ≡C-H stretch |
| IR | Vibrational Frequency | ~ 2110 cm⁻¹ | C≡C stretch |
Elucidation of Reaction Mechanisms through Computational Methods
One of the most powerful applications of computational chemistry is the elucidation of complex reaction mechanisms. researchgate.net For reactions involving this compound, DFT can be used to map out the entire reaction pathway, from reactants to products, including all intermediates and transition states. growingscience.comuu.nl
For example, in a potential Sonogashira coupling reaction, where the terminal alkyne couples with an aryl halide, computational methods can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net By calculating the Gibbs free energy of each species along the reaction coordinate, a detailed energy profile can be constructed. uu.nl This profile reveals the rate-determining step of the reaction (the step with the highest energy barrier) and can explain the observed regioselectivity and stereoselectivity. growingscience.com
Similarly, for a 1,3-dipolar cycloaddition reaction between the ethynyl group and an azide (B81097) to form a triazole, DFT calculations can determine the activation energies for the formation of the two possible regioisomers (1,4- and 1,5-disubstituted). growingscience.com This allows for a prediction of which isomer will be the major product, providing insights that can guide synthetic efforts. growingscience.com Computational studies can also shed light on more complex cascade reactions, tracing the intricate bond-forming and bond-breaking events that lead to the final product. rsc.org These mechanistic investigations are crucial for optimizing reaction conditions and for designing new, more efficient catalytic systems. researchgate.netnih.gov
Advanced Material Science Applications of 4 Ethynyl N,n Dipropylaniline
Role in Organic Electronic Materials Development
The molecular architecture of 4-Ethynyl-N,N-dipropylaniline, featuring a strong electron-donating group connected to a conjugated system via an ethynyl (B1212043) linker, is archetypal for materials used in organic electronics. The interplay between the donor moiety and the π-conjugated backbone is fundamental to its electronic and photophysical properties.
Charge Transport Characteristics and Molecular Orbitals
The efficacy of an organic semiconductor is intrinsically linked to its charge transport capabilities and the energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In molecules like this compound, the N,N-dipropylaniline group acts as a potent electron donor, which serves to raise the energy of the HOMO level. The ethynyl group provides a rigid, linear conjugated linker that can facilitate electronic communication and influence molecular packing in the solid state.
Theoretical studies on analogous donor-acceptor systems confirm that the HOMO is typically localized on the electron-rich aniline (B41778) derivative, while the LUMO is distributed across the π-system and any linked acceptor units. iisermohali.ac.inresearchgate.net The energy difference between the HOMO and LUMO levels, known as the energy gap (ΔE), is a critical parameter that determines the optical and electronic properties of the material. ajchem-a.com For instance, density functional theory (DFT) calculations on related small molecules have been used to determine their HOMO-LUMO gaps and predict their charge carrier transport properties. iisermohali.ac.innih.gov The geometry of the molecule, particularly the planarity between the donor and the rest of the conjugated system, is essential for maximizing electron delocalization and achieving efficient charge transport. researchgate.netajchem-a.com
Table 1: Frontier Molecular Orbital Energies of Related Donor-Acceptor Molecules
| Molecule Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|
Data derived from studies on benzothiadiazole-based donor-acceptor molecules intended for optoelectronic applications. iisermohali.ac.in
Integration into Organic Photovoltaic Devices
In the field of organic photovoltaics (OPVs), there is significant research into novel acceptor-donor-acceptor (A-D-A) type small molecules designed for efficient photoinduced electron transfer. iisermohali.ac.in The N,N-dipropylaniline moiety can serve as an effective electron donor (D) in such architectures. When coupled with suitable electron-accepting units, these molecules can exhibit broad absorption in the solar spectrum and possess appropriate HOMO/LUMO energy levels for efficient charge separation at the donor-acceptor interface in an OPV device.
Research on related systems has shown that materials with deep-lying HOMO levels and high hole mobilities contribute to higher power conversion efficiencies (PCEs) in OPVs. iisermohali.ac.in The ethynyl group in this compound provides a convenient point for chemical modification, allowing it to be incorporated into larger, more complex molecular or polymeric structures tailored for photovoltaic applications.
Applications in Organic Light-Emitting Diodes (OLEDs)
The ethynyl functional group is particularly valuable in the development of materials for solution-processed organic light-emitting diodes (OLEDs). rsc.org One key challenge in multilayer OLED fabrication is preventing the dissolution of underlying layers during the deposition of subsequent layers. This can be overcome by using cross-linkable materials.
A study on a novel hole transport material, N,N′-bis(4-ethynylphenyl)-[1,1′-biphenyl]-4,4′-diamine (E-TPD), which features terminal ethynyl groups, demonstrated the power of this approach. rsc.org Upon thermal treatment, the ethynyl groups undergo a cross-linking reaction, forming a robust, solvent-resistant, and fully conjugated hole transport layer (HTL). This cross-linked film exhibited excellent surface uniformity and a high hole mobility. rsc.org An OLED device incorporating this cross-linked E-TPD as the HTL achieved a high maximum current efficiency and external quantum efficiency. rsc.org Given its structure, this compound could be used as a building block for similar cross-linkable hole transport materials, contributing to the development of highly efficient and stable OLEDs. iisermohali.ac.inrsc.org
Table 2: Performance of a Green Phosphorescent OLED with an Ethynyl-Based Cross-linked Hole Transport Layer
| Parameter | Value |
|---|---|
| Turn-on Voltage (Von) | 3.3 V |
| Maximum Current Efficiency (CEmax) | 60.74 cd A-1 |
| Maximum External Quantum Efficiency (EQEmax) | 17.33% |
Data from a device using a cross-linked film of N,N′-bis(4-ethynylphenyl)-[1,1′-biphenyl]-4,4′-diamine (E-TPD). rsc.org
Fluorescent Probes and Sensing Platforms Utilizing this compound
Fluorescent organic compounds have found widespread use in the development of chemical sensors and biological probes due to their high sensitivity and the potential for real-time detection. iisermohali.ac.in The inherent fluorescence of conjugated aniline derivatives makes this compound a molecule of interest for these applications.
Research into Mechanofluorochromic Phenomena
Mechanofluorochromism is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressure. This property is highly desirable for applications in stress sensing and security inks. The changes in fluorescence are typically caused by alterations in the molecular packing and intermolecular interactions within the solid state.
Design of Environmental and Chemical Sensors
The design of fluorescent probes for the detection of specific chemical species is a major field of research. The core structure of this compound can be functionalized to create highly selective and sensitive sensors. The electron-rich aniline nitrogen and the reactive ethynyl group offer two distinct sites for modification.
For example, the ethynyl group can be used in "click chemistry" reactions or Sonogashira couplings to attach specific receptor units designed to bind to target analytes, such as metal ions or anions. sigmaaldrich.com Upon binding, the electronic structure of the molecule would be perturbed, leading to a detectable change in its fluorescence intensity or wavelength (color). Research into related heterocyclic systems has led to the development of fluorescent probes for detecting reactive oxygen species like hypochlorite (B82951) (ClO-), which are important in biological systems. iisermohali.ac.in These probes operate via a chemical reaction with the analyte that alters the fluorophore, demonstrating a common strategy that could be adapted to sensors derived from this compound.
Polymer Chemistry and Advanced Polymerizable Monomers
The presence of the terminal alkyne (ethynyl) group makes this compound a prime candidate for various polymerization reactions, leading to the formation of polymers with extended π-conjugated systems. These polymers are at the forefront of research for applications in organic electronics.
Synthesis of Conjugated Polymers and Copolymers
This compound can serve as a monomer in the synthesis of a variety of conjugated polymers. The polymerization of acetylene (B1199291) derivatives can be achieved through several methods, including transition-metal-catalyzed reactions and electrochemical polymerization. For instance, polymers based on ethynyl-aniline structures are often synthesized via Sonogashira or Heck coupling reactions, which allow for the creation of well-defined alternating copolymers. nih.gov
In a typical Sonogashira coupling, the ethynyl group of this compound would react with an aryl halide comonomer in the presence of a palladium catalyst and a copper(I) co-catalyst. This method is highly efficient for forming carbon-carbon bonds and is a cornerstone in the synthesis of conjugated polymers for organic electronics. mdpi.com By selecting different comonomers, a wide range of copolymers with tailored electronic and photophysical properties can be produced. For example, copolymerization with electron-accepting units can lead to donor-acceptor polymers with low band gaps, which are desirable for organic photovoltaic applications. mdpi.com
The resulting poly(this compound) or its copolymers would be characterized by a backbone of alternating double and single bonds, leading to delocalized π-electrons. The N,N-dipropylaniline unit acts as a strong electron-donating group, which can enhance the highest occupied molecular orbital (HOMO) energy level of the polymer, a crucial parameter in the design of organic electronic devices.
| Polymerization Method | Catalyst/Initiator | Potential Comonomers | Resulting Polymer Type |
| Sonogashira Coupling | Pd complex / Cu(I) salt | Dihaloarenes, Dihalothiophenes | Alternating Donor-Acceptor Copolymers |
| Heck Coupling | Pd complex | Vinyl compounds | Poly(arylene vinylene) derivatives |
| Electrochemical Polymerization | Applied Potential | - | Homopolymers |
| Cyclotrimerization | Co or Ni catalysts | - | Branched or cross-linked polymers |
Role as Cross-linking Agents in Polymer Networks
The ethynyl group in this compound is also a reactive site for cross-linking reactions. Cross-linking is a critical process for improving the thermal stability, mechanical strength, and solvent resistance of polymers. rsc.org The trimerization of acetylene groups to form a benzene (B151609) ring is a common cross-linking reaction that can be initiated thermally or with a catalyst. nih.gov
When incorporated into a polymer chain, either as a pendant group or as part of the main backbone, the ethynyl moieties of the this compound units can react with each other or with other cross-linkable groups upon heating. This forms a three-dimensional polymer network. Such cross-linked materials are often insoluble and infusible, making them suitable for applications requiring robust thin films, such as in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).
The cross-linking process can be designed to occur after the polymer has been processed into a thin film, a technique known as post-deposition cross-linking. This allows for the initial processing of a soluble polymer, which is then rendered insoluble to prevent it from dissolving during the deposition of subsequent layers in a multilayer device structure. The efficiency of cross-linking can be controlled by the concentration of the ethynyl groups within the polymer and the curing temperature or time. google.comnih.gov
Applications in Non-linear Optics (NLO) and Optoelectronic Devices
Materials with strong non-linear optical (NLO) properties are essential for a variety of photonic applications, including optical switching, frequency conversion, and optical limiting. scirp.org Conjugated organic molecules and polymers, particularly those with a donor-π-acceptor (D-π-A) structure, are known to exhibit significant NLO responses.
This compound possesses a strong electron-donating N,N-dipropylaniline group connected to a π-conjugated system (the phenyl and ethynyl groups). When combined with an electron-accepting group, either within the same molecule or in a copolymer structure, it can give rise to materials with large third-order NLO susceptibility (χ(3)). researchgate.netfrontiersin.org The delocalization of electrons along the conjugated backbone is enhanced by the charge transfer from the donor to the acceptor, which is a key factor for high NLO activity.
In the context of optoelectronic devices, polymers derived from this compound could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, the high HOMO level imparted by the N,N-dipropylaniline group can facilitate efficient hole injection from the anode. The conjugated backbone provides the pathway for charge transport and can be designed to emit light in the visible spectrum. For OPV applications, polymers incorporating this monomer can act as the electron donor material in the active layer of a bulk heterojunction solar cell. The ability to tune the band gap and energy levels through copolymerization is crucial for optimizing the performance of such devices. researchgate.net
Research on related compounds, such as those containing julolidine (B1585534) or other N-heterocyclic structures, has demonstrated their potential in creating fluorescent sensors and materials for dye-sensitized solar cells. researchgate.net The strong fluorescence properties often associated with such donor-π systems are also beneficial for bioimaging applications.
| Application Area | Key Property | Role of this compound |
| Non-linear Optics | High third-order susceptibility (χ(3)) | Provides a strong electron-donating group and a conjugated system. |
| Organic Light-Emitting Diodes (OLEDs) | Efficient hole injection and transport, tunable emission | Acts as a hole-transporting and/or emissive component in the polymer. |
| Organic Photovoltaics (OPVs) | High HOMO level, broad absorption | Serves as the electron-donating material in the active layer. |
| Fluorescent Sensors | Environment-sensitive fluorescence | Forms the core of a fluorescent probe that responds to analytes. |
Electrochemical Behavior and Applications
Electrochemical Sensing Applications
There are no specific reports on the use of 4-Ethynyl-N,N-dipropylaniline as an electrochemical sensor. However, the broader class of aniline (B41778) derivatives and conducting polymers derived from them are extensively used in sensor development. mdpi.commdpi.comnih.gov These sensors operate based on the principle that the interaction of the analyte with the polymer film (often through electrocatalytic mechanisms) alters its electrochemical response, which can be measured using techniques like cyclic voltammetry or differential pulse voltammetry. mdpi.com
Polymers derived from functionalized anilines have been used to create sensors for a wide range of biologically and environmentally important molecules. nih.gov For example, electropolymerized films of natural phenolic antioxidants have been used to detect neurotransmitters and other compounds. mdpi.com It is conceivable that a polymer derived from this compound could be investigated for similar applications, where the ethynyl (B1212043) group might be used for further functionalization or to influence the polymer's electronic properties.
Electropolymerization Studies for Thin Film Formation
No studies detailing the electropolymerization of this compound have been found. Electropolymerization is a common technique for creating thin, conductive polymer films directly on an electrode surface from monomer solutions. researchgate.net For aniline and its derivatives, this process is typically initiated by the electrochemical oxidation of the monomer to form radical cations, which then couple to form polymer chains. mdpi.commdpi.com
The structure of the resulting polymer and the quality of the film depend heavily on the monomer's structure, the solvent, the electrolyte, and the electrochemical conditions (e.g., potential, current density). researchgate.netsci-hub.se For example, fluoro-substituted anilines have been successfully electropolymerized to form soluble polymers. sci-hub.se The presence of the N,N-dipropyl groups in this compound would likely increase the solubility of both the monomer and the resulting polymer in organic solvents, a desirable property for material processing. The terminal ethynyl group could potentially participate in polymerization or cross-linking reactions under certain conditions, leading to materials with unique network structures and properties. However, without experimental data, the feasibility and outcome of such a polymerization remain speculative.
Emerging Research Directions and Future Perspectives
Integration with Supramolecular Architectures and Self-Assembly Processes
The terminal ethynyl (B1212043) group of 4-Ethynyl-N,N-dipropylaniline is a key player in the construction of ordered supramolecular structures. This functional group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to self-assembly processes. For instance, the formation of three-dimensional structures through C—H⋯π interactions has been observed in the crystal structure of the related compound, 4-Ethynyl-N,N-diphenylaniline, suggesting similar capabilities for the dipropyl derivative. researchgate.net
Researchers are investigating how the interplay between the ethynyl group and the N,N-dipropylamino moiety can be exploited to direct the self-assembly of molecules into well-defined architectures like gels and liquid crystals. The ability to control these assemblies opens up possibilities for creating novel materials with tailored optical and electronic properties. The design of C3 symmetric molecules incorporating functionalized photoswitches has been shown to influence supramolecular gel and liquid crystalline properties, a strategy that could be adapted for this compound derivatives. iisermohali.ac.in
Bioconjugation and Bio-Inspired Materials Research
The terminal alkyne functionality makes this compound a prime candidate for bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the covalent attachment of the aniline (B41778) derivative to biomolecules, such as proteins, nucleic acids, and lipids, that have been modified to contain an azide (B81097) group. iisermohali.ac.in This opens avenues for the development of fluorescent probes for biological imaging and diagnostics.
Furthermore, the synthesis of bio-inspired materials is another promising direction. For example, the principles of bioconjugation can be used to immobilize enzymes or other biological components onto surfaces or into matrices functionalized with this compound, creating hybrid materials with combined biological and synthetic functionalities. The development of chemosensors for detecting specific ions or molecules in biological systems is an active area of research where derivatives of this compound could find application. iisermohali.ac.in
Sustainable Synthesis and Green Chemical Applications
The chemical industry's shift towards more environmentally friendly processes has spurred research into the sustainable synthesis of valuable chemical intermediates. rasayanjournal.co.incuestionesdefisioterapia.com For this compound, this involves exploring synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources or catalytic methods. abg.asso.fr The development of green chemistry approaches, such as solvent-free reactions or the use of less toxic solvents, is crucial. researchgate.net
In terms of applications, the properties of this compound and its derivatives can be leveraged for green chemistry purposes. For example, their use in the development of more efficient organic light-emitting diodes (OLEDs) or as components in environmentally benign catalysts aligns with the principles of sustainable technology. iisermohali.ac.incuestionesdefisioterapia.com The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unep.org
Development of Novel Advanced Characterization Techniques for Derivatives
As new derivatives of this compound are synthesized, the need for advanced characterization techniques to understand their structure-property relationships becomes paramount. A suite of analytical methods is typically employed to fully characterize these novel materials.
| Characterization Technique | Information Obtained |
| X-ray Diffraction (XRD) | Provides detailed information about the crystal structure and molecular packing. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Elucidates the molecular structure and connectivity of atoms. acs.org |
| UV-Visible Spectroscopy | Investigates the electronic absorption properties. iisermohali.ac.in |
| Fluorescence Spectroscopy | Characterizes the emission properties and quantum yields. iisermohali.ac.in |
| Cyclic Voltammetry (CV) | Determines the electrochemical properties, such as oxidation and reduction potentials. iisermohali.ac.in |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the molecule. researchgate.net |
The development of in-situ techniques, which allow for the monitoring of reactions and structural changes in real-time, is a significant area of advancement. For instance, in-situ FTIR can provide mechanistic insights into catalytic reactions involving aniline derivatives. researchgate.net
Potential for Multidisciplinary Research Collaborations in Materials Science and Beyond
The diverse potential applications of this compound necessitate a multidisciplinary research approach. Collaborations between synthetic organic chemists, materials scientists, physicists, biologists, and engineers are essential to fully realize the potential of this compound.
For example, the development of new electronic materials based on this aniline derivative would require the expertise of materials scientists for fabrication and testing, while physicists would be needed to model and understand the electronic and optical properties. Similarly, the exploration of its use in biological systems would involve collaboration with biochemists and cell biologists to design and evaluate bioconjugates and bio-inspired materials. Such interdisciplinary efforts are crucial for translating fundamental research into practical applications, from advanced electronics to novel biomedical technologies. abg.asso.fr
Q & A
Basic: What methodologies are recommended for synthesizing and purifying 4-Ethynyl-N,N-dipropylaniline to ensure high-purity yields for polymerization studies?
Answer:
Synthesis typically involves introducing the ethynyl group to N,N-dipropylaniline via Sonogashira coupling or similar cross-coupling reactions. For purification, vacuum distillation after chromatographic column separation is critical. Pre-treatment steps include washing with 10% NaOH (for monomer removal) and recrystallization from ethanol to eliminate impurities . Ensure inert atmospheric conditions during synthesis to prevent side reactions with oxygen, which can degrade the ethynyl group.
Basic: What role does this compound play in UV-induced polymerization systems with nitroaromatic compounds like para-nitroaniline?
Answer:
The compound acts as a co-initiator in photoinitiator systems. When combined with para-nitroaniline under UV irradiation (365 nm), it facilitates electron transfer, generating free radicals that initiate polymerization. Neither component alone initiates polymerization; synergy between the amine (electron donor) and nitro compound (electron acceptor) is essential .
Basic: How do solubility parameters guide solvent selection for experimental formulations involving this compound?
Answer:
The Hansen solubility parameters (δd = 9.5, δp = 2.5, δh = 4.9 (cal/mL)½) indicate compatibility with polar aprotic solvents like benzonitrile or dimethyl disulfide. Miscibility tests show immiscibility with ketones (e.g., 2,6-dimethyl-4-heptanone) and ethers (e.g., dihexyl ether), guiding solvent choice for homogeneous reaction conditions .
Advanced: How can researchers determine the optimal molar ratio of this compound to para-nitroaniline for maximizing polymerization initiation rates?
Answer:
Kinetic studies reveal that a 1:4 molar ratio (N,N-dipropylaniline:para-nitroaniline) yields the highest effective rate constant (0.73–1 sec⁻¹). At higher ratios (e.g., 8:1), oxygen scavenging by excess amine reduces efficiency. Use real-time UV-Vis spectroscopy to monitor para-nitroaniline depletion and construct kinetic curves (Figure 1 in ).
Advanced: How does oxygen interference affect reaction efficiency, and what mitigation strategies are recommended?
Answer:
Excess N,N-dipropylaniline reacts with atmospheric oxygen, competing with the initiation process. This is evident at molar ratios >4:1, where para-nitroaniline conversion decreases unexpectedly. Mitigation strategies include degassing solvents with N₂/Ar and conducting reactions in sealed photoreactors .
Advanced: What structure-activity relationships (SARs) link this compound to herbicidal activity in dinitroaniline analogues?
Answer:
Derivatives like Nitralin (4-methylsulfonyl-2,6-dinitro-N,N-dipropylaniline) exhibit herbicidal activity via microtubule inhibition. The ethynyl group’s electron-withdrawing effects may enhance binding to tubulin compared to methyl or isopropyl substituents. Comparative SAR studies show potency correlates with nitro group positioning and alkyl chain length .
Advanced: How can computational methods like DFT elucidate the electronic structure of this compound in photophysical studies?
Answer:
Time-dependent DFT calculations reveal HOMO localization on the N,N-dipropylaniline moiety and LUMO on the ethynyl/benzonitrile acceptor (Figure 2 in ). This charge-transfer transition (λ ≈ 405 nm) underpins its photoactivity. Use Gaussian or ORCA software with B3LYP/6-31G* basis sets for modeling.
Advanced: How should researchers address contradictions in reported initiation rates across studies using varying amine-nitro ratios?
Answer:
Discrepancies arise from differences in oxygen levels, light intensity, or monomer purity. Replicate experiments under controlled atmospheres and standardized UV sources. Cross-validate using HPLC to quantify residual para-nitroaniline and GPC for polymer molecular weight analysis .
Advanced: What analytical techniques are most effective for monitoring reaction progress and characterizing byproducts?
Answer:
- UV-Vis Spectroscopy : Track para-nitroaniline depletion at 365 nm .
- HPLC : Quantify intermediate/byproduct formation (e.g., oxidized amine species) .
- NMR (¹H/¹³C) : Confirm structural integrity post-synthesis .
- GC-MS : Identify volatile side products in degradation studies .
Advanced: How does substitution of the ethynyl group (vs. methyl or nitro groups) alter the compound’s electronic and reactivity profiles?
Answer:
The ethynyl group increases electron-withdrawing capacity, lowering HOMO energy (-5.2 eV vs. -4.8 eV for methyl analogues) and enhancing charge-transfer efficiency. Comparative studies with N,N-dimethylaniline show reduced polymerization rates due to weaker donor-acceptor pairing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
